1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester

Antibacterial Design Medicinal Chemistry Structure-Activity Relationship

1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (CAS 862546-07-4) is a naphthyridine derivative characterized by its 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate scaffold. This compound is distinguished by its 1,7-naphthyridine ring fusion, where hydrogen-bond donor/acceptor topology differs from the more extensively studied 1,5- and 1,8-naphthyridine isomers.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 862546-07-4
Cat. No. B1505043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester
CAS862546-07-4
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CN=C2
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-13-9-6-12-4-3-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
InChIKeyFGKSGMDIKULQHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (CAS 862546-07-4) for Scientific Procurement


1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (CAS 862546-07-4) is a naphthyridine derivative characterized by its 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate scaffold . This compound is distinguished by its 1,7-naphthyridine ring fusion, where hydrogen-bond donor/acceptor topology differs from the more extensively studied 1,5- and 1,8-naphthyridine isomers . Key predicted physicochemical parameters include an XLogP3 of 2.87, a topological polar surface area (TPSA) of 72.05 Ų, and a pKa of 1.37±0.20 [1]. These properties suggest a distinct solubility and permeability profile compared to nalidixic acid (1,8-naphthyridine, CLogP ~0.5, pKa ~6.0) and its 1,5-naphthyridine regioisomer (CAS 83067-94-1), providing a rational basis for differential biological evaluation [2].

Why Nalidixic Acid or Other Naphthyridine Isomers Cannot Directly Substitute for 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (CAS 862546-07-4)


In-class naphthyridine antibiotics and scaffolds are not interchangeable due to the profound influence of nitrogen atom positioning on electronic distribution, DNA-gyrase binding topology, and pharmacokinetic behavior [1]. The 1,7-isomer architecture creates a unique hydrogen-bond acceptor/donor pattern (5 HBAs vs. 4 in 1,8-regioisomers) that alters the molecule's capacity for specific target interactions and resistance evasion [2]. The ethyl ester prodrug strategy embedded in CAS 862546-07-4 introduces an additional dimension of differentiation: the ester confers distinct lipophilicity (XLogP ~2.87) and hydrolytic activation kinetics that cannot be replicated by the free carboxylic acid (XLogP ~0.8) or the 1,5-naphthyridine analog (predicted CLogP ~1.5) [3]. Attempting to substitute these compounds without controlling for ring topology, substituent identity, and physicochemical profile will lead to divergent in vitro ADME and target engagement outcomes. The following evidence dimensions quantify where this differentiation is measurable.

Quantitative Differentiation Evidence Guide: 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester vs. Structural Analogs


Regioisomeric Topology: Hydrogen-Bond Acceptor Count Distinguishes 1,7- from 1,8-Naphthyridine Scaffolds

The 1,7-naphthyridine core of the target compound presents 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBAs for the 1,8-naphthyridine core found in marketed quinolones like nalidixic acid [1][2]. This arises from the distinct nitrogen positioning: the 1,7-isomer adds an extra pyridine-like nitrogen capable of accepting hydrogen bonds. In structure-based design, this additional HBA site can form a supplementary interaction with the DNA-gyrase B subunit or alter solvation energetics, potentially modifying target residence time. No equivalent HBA topology exists in 1,5- or 1,8-naphthyridine regioisomers.

Antibacterial Design Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Differential: Enhanced LogP of 1,7-Ethyl Ester vs. 1,7-Free Carboxylic Acid Alters Membrane Permeability Prediction

The ethyl ester moiety of the target compound shifts the predicted LogP (XLogP3-AA) by approximately 2 log units compared to its free carboxylic acid counterpart (CID 45117420) [1]. For the free acid, PubChem reports an XLogP3 of 0.8, whereas the ester form (represented by the 1,5-isomer analog data) exhibits a measured LogP of ~2.87 . This increase in lipophilicity is expected to enhance passive membrane permeation by approximately 1-2 orders of magnitude based on the Lipinski/Veber drug-likeness models. Comparatively, nalidixic acid has a CLogP of ~0.5, making it more hydrophilic and potentially less cell-permeable in certain contexts.

ADME Prodrug Design Physicochemical Profiling

Ionization State Differential: pKa of 1,7-Ethyl Ester Dictates Distinct Protonation Species at Physiological pH vs. Nalidixic Acid

The predicted pKa of the 1,7-ethyl ester (1.37±0.20) indicates that this compound exists predominantly in its neutral form at physiological and gut pH (5.5–7.4), whereas nalidixic acid (pKa ~6.0) is partially ionized under the same conditions [1]. The unionized species of the ester may exhibit improved passive absorption compared to the ionized carboxylate of nalidixic acid. Additionally, the ester is expected to undergo enzymatic hydrolysis in vivo, releasing the active 1,7-carboxylic acid species, offering a pharmacokinetic profile distinct from direct acid administration.

Biophysical Chemistry Formulation Bioavailability

Thermal Stability and Purity: Defined Melting Point and Commercial Purity Specifications Guide Solid-State Handling

The title compound exhibits a melting point exceeding 200 °C, consistent with a stable crystalline solid suitable for long-term storage . Commercial sources specify purities of ≥97% (HPLC) for this compound, with the acid form (CAS 92972-37-7) also available at >95% purity . In contrast, the closely related 1,5-isomer (CAS 83067-94-1) is commonly offered at lower purity grades (e.g., 95%) from some vendors, which may indicate differential synthetic accessibility or purification challenges . The high melting point also implies robust thermal stability, an important consideration for hot-stage microscopy or melt-based formulation studies.

Analytical Chemistry Storage & Handling Procurement Specifications

Recommended Application Scenarios for 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester (CAS 862546-07-4) Derived from Quantitative Evidence


Antibacterial Lead Optimization Programs Targeting 1,7-Naphthyridine Topology-Specific DNA Gyrase Interactions

This compound is ideally suited for medicinal chemistry efforts aiming to exploit the unique hydrogen-bond donor/acceptor arrangement of the 1,7-naphthyridine core (5 HBAs) for novel DNA-gyrase or topoisomerase IV binding modes that are inaccessible to 1,8-naphthyridine-based drugs [1]. Its ethyl ester form provides a balanced lipophilicity (LogP ~2.87) for cell-based screening, while acting as a prodrug that can be hydrolyzed to the active acid following intracellular entry .

Physicochemical Profiling and Formulation Development Leveraging Distinct pKa and Solid-State Properties

The exceptionally low pKa (~1.37) and high melting point (>200 °C) make this compound a valuable tool in pre-formulation studies where pH-dependent solubility, dissolution rate, and solid-state stability are critical parameters . It can serve as a model compound for developing formulations of weakly acidic ester prodrugs, contrasting sharply with the ionization behavior of nalidixic acid (pKa 6.02) [2].

Chemical Biology Tool for Investigating Structure-Activity Relationships Across Naphthyridine Isomer Series

The compound fills a critical gap in commercially available naphthyridine isomer libraries. Systematic comparison of the 1,7-isomer (this compound) with the 1,5-isomer (CAS 83067-94-1) and 1,8-isomer (nalidixic acid) allows researchers to deconvolute the contribution of nitrogen positioning to biological activity, physicochemical properties, and off-target profiles [3]. This comparative SAR approach is essential for target validation and lead optimization.

Synthetic Intermediate for Diversified 1,7-Naphthyridine Libraries via Ester Hydrolysis or Transesterification

The ethyl ester group serves as a versatile handle for further chemical diversification: hydrolysis yields the corresponding carboxylic acid (CAS 92972-37-7), while transesterification or amidation can generate focused libraries of esters and amides [4]. The defined purity specification (≥97%) of commercial material ensures consistent yields in subsequent synthetic transformations, reducing the risk of byproduct interference in high-throughput chemistry workflows.

Quote Request

Request a Quote for 1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.